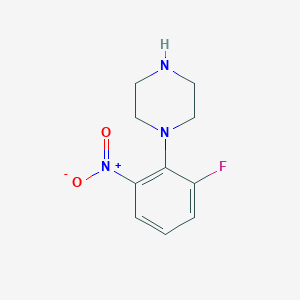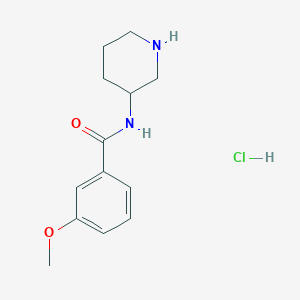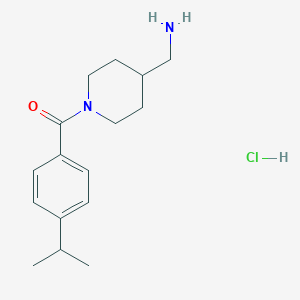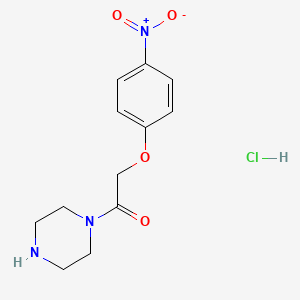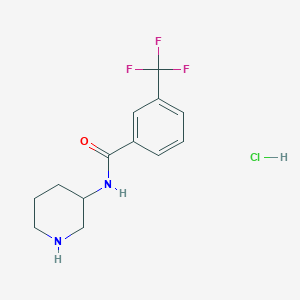
N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring attached to a benzamide moiety, which is further substituted with a trifluoromethyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 3-(trifluoromethyl)benzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).
Amidation Reaction: The acid chloride is then reacted with piperidine to form N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the amidation reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through analytical methods like HPLC or NMR spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may act on various pathways, including:
Receptor Binding: It can bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide
- N-(Piperidin-3-yl)-4-(trifluoromethyl)benzamide
- N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications.
Propriétés
IUPAC Name |
N-piperidin-3-yl-3-(trifluoromethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-4-1-3-9(7-10)12(19)18-11-5-2-6-17-8-11;/h1,3-4,7,11,17H,2,5-6,8H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJRIOQLCNTYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-4,7-dichloro-2-[(5-hydroxy-2-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035565.png)
![(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-chloro-4,6-dimethyl-1-benzofuran-3-one](/img/structure/B8035578.png)
![(2Z)-5-chloro-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4,6-dimethyl-1-benzofuran-3-one](/img/structure/B8035582.png)
![(2Z)-2-[(3-bromo-4-hydroxyphenyl)methylidene]-5,7-dichloro-1-benzofuran-3-one](/img/structure/B8035588.png)
![(2Z)-2-[(3-chloro-4-hydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B8035596.png)
![(2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B8035600.png)
![(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B8035605.png)
![(2Z)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one](/img/structure/B8035612.png)
![(2Z)-2-[(3-bromo-4-hydroxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one](/img/structure/B8035616.png)
![(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one](/img/structure/B8035617.png)
